molecular formula C20H24N2OS B14942403 7-tert-butyl-4-(pyridin-3-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

7-tert-butyl-4-(pyridin-3-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Katalognummer: B14942403
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: YRKWTXYCIYWYJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(TERT-BUTYL)-4-(3-PYRIDYL)-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-B]PYRIDIN-2(1H)-ONE is a complex organic compound that belongs to the class of benzothiophene derivatives These compounds are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science

Vorbereitungsmethoden

The synthesis of 7-(TERT-BUTYL)-4-(3-PYRIDYL)-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-B]PYRIDIN-2(1H)-ONE can be achieved through several synthetic routes. One common method involves the use of a transition-metal-free Pummerer CH–CH-type cross-coupling reaction followed by a Newman–Kwart reaction . This approach allows for the efficient construction of the benzothiophene scaffold with the desired functional groups. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl moiety, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

7-(TERT-BUTYL)-4-(3-PYRIDYL)-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-B]PYRIDIN-2(1H)-ONE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-(TERT-BUTYL)-4-(3-PYRIDYL)-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-B]PYRIDIN-2(1H)-ONE involves its interaction with specific molecular targets. The pyridyl moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the benzothiophene scaffold provides structural stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other benzothiophene derivatives such as 2,7-dioctyl1benzothieno3,2-bbenzothiophene (C8-BTBT) and 1benzothieno3,2-bbenzothiophene-based dyes . Compared to these compounds, 7-(TERT-BUTYL)-4-(3-PYRIDYL)-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-B]PYRIDIN-2(1H)-ONE has a unique combination of functional groups that confer distinct chemical properties and potential applications. The presence of the tert-butyl and pyridyl groups enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C20H24N2OS

Molekulargewicht

340.5 g/mol

IUPAC-Name

7-tert-butyl-4-pyridin-3-yl-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C20H24N2OS/c1-20(2,3)13-6-7-14-16(9-13)24-19-18(14)15(10-17(23)22-19)12-5-4-8-21-11-12/h4-5,8,11,13,15H,6-7,9-10H2,1-3H3,(H,22,23)

InChI-Schlüssel

YRKWTXYCIYWYJZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CN=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.